molecular formula C14H18F3NO3 B8107187 Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate

Cat. No.: B8107187
M. Wt: 305.29 g/mol
InChI Key: SESFXBYSHTUGNX-NEPJUHHUSA-N
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Description

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is a chemical compound with the molecular formula C14H18F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with a trifluoromethylated alcohol under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents can improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxy group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

  • n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(methyl)propyl]-carbamic acid benzyl ester
  • n-[(1s,2s)-3,3,3-Trifluoro-2-hydroxy-1-(ethyl)propyl]-carbamic acid benzyl ester

Uniqueness

Benzyl ((2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl)carbamate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

benzyl N-[(2S,3R)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-9(2)11(12(19)14(15,16)17)18-13(20)21-8-10-6-4-3-5-7-10/h3-7,9,11-12,19H,8H2,1-2H3,(H,18,20)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFXBYSHTUGNX-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@@H](C(F)(F)F)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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